molecular formula C17H13BrClNO4 B5986716 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid CAS No. 5686-88-4

4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid

Cat. No. B5986716
CAS RN: 5686-88-4
M. Wt: 410.6 g/mol
InChI Key: LHVWLHDPGCTXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid (BCPP) is a chemical compound that has been studied for its potential applications in scientific research. BCPP is a member of the family of compounds known as benzoylphenylureas, which have been shown to have a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes such as topoisomerase II and tubulin, which are involved in cell division and growth. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Biochemical And Physiological Effects

4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and division, the protection of neurons from oxidative stress and excitotoxicity, and the induction of vasodilation. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may also have anti-inflammatory effects, as it has been shown to reduce the expression of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has several advantages for use in lab experiments, including its potency, specificity, and low toxicity. However, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid is also relatively expensive and may be difficult to obtain in large quantities. Additionally, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may have off-target effects that need to be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid, including the development of new synthesis methods to improve yield and reduce cost, the investigation of its potential applications in other areas of scientific research, and the identification of its molecular targets and mechanisms of action. Additionally, the development of new derivatives of 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid may lead to the discovery of compounds with even greater potency and specificity.

Synthesis Methods

4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid can be synthesized using a variety of methods, including the reaction of 4-bromo-2-chlorobenzoyl chloride with 4-aminobutanoyl chloride, followed by the addition of a base such as triethylamine. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and cardiovascular research. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has also been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and excitotoxicity. Additionally, 4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid has been shown to have vasodilatory effects, which may make it useful in the treatment of cardiovascular diseases.

properties

IUPAC Name

4-[4-bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClNO4/c18-10-5-6-14(20-15(21)7-8-16(22)23)12(9-10)17(24)11-3-1-2-4-13(11)19/h1-6,9H,7-8H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVWLHDPGCTXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362054
Record name 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>61.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid

CAS RN

5686-88-4
Record name 4-[4-Bromo-2-(2-chlorobenzoyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.